Cas no 665-27-0 ((-)-Quinic Acid γ-Lactone)

(-)-Quinic Acid γ-Lactone is a chiral lactone derivative of quinic acid, commonly utilized in organic synthesis and pharmaceutical research. Its rigid bicyclic structure and stereochemical purity make it a valuable intermediate for the preparation of bioactive compounds, including antiviral and antibacterial agents. The γ-lactone moiety enhances reactivity, facilitating selective transformations in complex molecular frameworks. This compound is particularly useful in asymmetric synthesis due to its defined stereocenter, enabling precise control over reaction outcomes. High purity and stability under standard conditions further support its application in fine chemical and medicinal chemistry workflows. Its role in glycosidase inhibitor development underscores its relevance in therapeutic research.
(-)-Quinic Acid γ-Lactone structure
(-)-Quinic Acid γ-Lactone structure
Product Name:(-)-Quinic Acid γ-Lactone
CAS No:665-27-0
MF:C7H10O5
MW:174.151302814484
CID:396197
PubChem ID:10125106
Update Time:2025-05-24

(-)-Quinic Acid γ-Lactone Chemical and Physical Properties

Names and Identifiers

    • 6-Oxabicyclo[3.2.1]octan-7-one, 1,3,4-trihydroxy-, (1S,3R,4R,5R)-
    • quino-1,5-lactone
    • (-)-Quinic acid gamma-lactone
    • UNII-3WCU7C8534
    • (-)-QUINIC ACID .GAMMA.-LACTONE
    • DTXSID30435861
    • SCHEMBL1604382
    • Quinic acid gamma-lactone, (-)-
    • 6-Oxabicyclo(3.2.1)octan-7-one, 1,3,4-trihydroxy-, (1S,3R,4R,5R)-
    • (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one
    • 665-27-0
    • QUINIC ACID .GAMMA.-LACTONE, (-)-
    • (1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one
    • 3WCU7C8534
    • (-)-Quinic Acid γ-Lactone
    • Inchi: 1S/C7H10O5/c8-3-1-7(11)2-4(5(3)9)12-6(7)10/h3-5,8-9,11H,1-2H2/t3-,4-,5-,7+/m1/s1
    • InChI Key: QPJRIFFWEBJVFN-WYWMIBKRSA-N
    • SMILES: O1C([C@@]2(C[C@H]([C@H]([C@H]1C2)O)O)O)=O

Computed Properties

  • Exact Mass: 174.0528
  • Monoisotopic Mass: 174.05282342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 87Ų

Experimental Properties

  • PSA: 86.99
  • LogP: -1.84150

(-)-Quinic Acid γ-Lactone Pricemore >>

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Additional information on (-)-Quinic Acid γ-Lactone

(-)-Quinic Acid γ-Lactone (CAS No. 665-27-0)

(-)-Quinic Acid γ-Lactone (CAS No. 665-27-0) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as (1S,3R,4R)-1,3,4-Trihydroxycyclohex-5-enecarboxylic acid lactone, is a cyclic ester derived from quinic acid. Its unique structural properties and potential biological activities make it a valuable target for various applications, including drug development and natural product chemistry.

The chemical structure of (-)-Quinic Acid γ-Lactone consists of a six-membered ring with three hydroxyl groups and a carboxylic acid group that forms a lactone. This structure confers the compound with specific physical and chemical properties, such as solubility in polar solvents and reactivity in various chemical reactions. The chirality of the compound, indicated by the (-) prefix, is crucial for its biological activity and interactions with other molecules.

Recent studies have highlighted the potential therapeutic applications of (-)-Quinic Acid γ-Lactone. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that (-)-Quinic Acid γ-Lactone could be a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, (-)-Quinic Acid γ-Lactone has been investigated for its antioxidant properties. A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound can effectively scavenge free radicals and protect cells from oxidative stress. This property makes it a potential candidate for use in dietary supplements and functional foods aimed at promoting overall health and well-being.

The natural sources of (-)-Quinic Acid γ-Lactone include various plants, such as coffee beans (Coffea arabica) and certain species of berries. The presence of this compound in these plants has led to its use in the food industry as a flavor enhancer and natural preservative. The extraction and purification methods for obtaining high-purity (-)-Quinic Acid γ-Lactone from these sources have been optimized to ensure consistent quality and yield.

In the pharmaceutical industry, the synthesis of (-)-Quinic Acid γ-Lactone has been an area of active research. Various synthetic routes have been developed to produce this compound on a larger scale, making it more accessible for further studies and applications. One notable synthetic method involves the cyclization of quinic acid using specific catalysts under controlled conditions. This approach not only improves the yield but also ensures the desired stereochemistry of the final product.

The safety profile of (-)-Quinic Acid γ-Lactone has also been evaluated in several preclinical studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, (-)-Quinic Acid γ-Lactone (CAS No. 665-27-0) is a multifaceted compound with significant potential in various fields. Its anti-inflammatory and antioxidant properties make it a valuable target for drug development, while its natural occurrence in plants offers opportunities for its use in food and dietary supplements. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound, solidifying its importance in the scientific community.

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